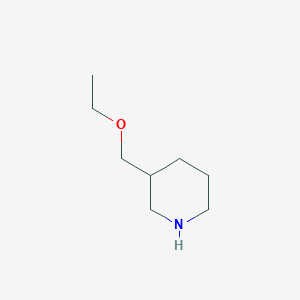
(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol” is a chemical compound with the molecular formula C13H21NO . It is a derivative of propanol where one of the hydrogen atoms in the central carbon is replaced by a phenyl group and one of the hydrogen atoms in the terminal carbon is replaced by a diethylamino group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon chain (propanol backbone) with a phenyl group attached to the second carbon and a diethylamino group attached to the third carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully known. The molecular weight of the compound is 207.31200 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Enantioselective Catalysis
A study by Asami et al. (2015) reported on the use of chiral amino alcohols derived from (R)-1-phenylethylamine for the enantioselective addition of diethylzinc to benzaldehyde. The process produced (S)-1-Phenyl-1-propanol with high enantioselectivity, showcasing the application in asymmetric synthesis which could be relevant for compounds like "(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol" (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).
Microbial Reductase Applications
Chiral Intermediate Synthesis
Choi et al. (2010) explored the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs synthesis. This demonstrates the application of microbial enzymes in producing chiral alcohols, potentially including variants of diethylamino propanol (Choi, Choi, Kim, Uhm, & Kim, 2010).
Computational and Theoretical Studies
Molecular Modeling and Characterization
Xavier, Periandy, and Ramalingam (2015) conducted a comprehensive study on 1-phenyl-1-propanol, analyzing its structural, spectroscopic, and thermodynamic properties through quantum computational methods. Such studies are crucial for understanding the fundamental properties and reactivity of related compounds, including "this compound" (Xavier, Periandy, & Ramalingam, 2015).
Material Science and Engineering
CO2 Capture Applications
Masoumi, Keshavarz, and Rastgoo (2014) investigated the absorption of CO2 using 4-Diethylamino-2-butanol (DEAB) in a hollow fiber membrane contactor, highlighting its potential in CO2 capture technologies. This indicates the relevance of diethylamino alcohols in environmental and chemical engineering applications (Masoumi, Keshavarz, & Rastgoo, 2014).
Análisis Bioquímico
Biochemical Properties
(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of monoamine transporters. It interacts with enzymes such as norepinephrine and serotonin transporters, inhibiting their activity . These interactions are characterized by the binding of the compound to the active sites of these transporters, thereby preventing the reuptake of neurotransmitters and increasing their availability in the synaptic cleft.
Cellular Effects
The effects of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound enhances neurotransmitter signaling by inhibiting the reuptake of norepinephrine and serotonin . This leads to increased neurotransmitter levels, which can influence mood, cognition, and overall neuronal function.
Molecular Mechanism
At the molecular level, (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol exerts its effects through binding interactions with monoamine transporters. By binding to these transporters, the compound inhibits their function, leading to increased extracellular concentrations of neurotransmitters . This inhibition can result in altered gene expression and enzyme activity, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in neurotransmitter levels, with potential long-term effects on cellular function and behavior .
Dosage Effects in Animal Models
The effects of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits monoamine transporters without significant adverse effects. At higher doses, it can cause toxicity and adverse effects such as increased heart rate and blood pressure . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. These enzymes, such as cytochrome P450, metabolize the compound into various metabolites, which can affect its overall activity and efficacy . The compound’s influence on metabolic flux and metabolite levels is a key area of study in understanding its pharmacokinetics.
Transport and Distribution
Within cells and tissues, (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as lipid solubility and protein binding affinity.
Subcellular Localization
The subcellular localization of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol is critical for its activity and function. The compound is often found in synaptic vesicles and other cellular compartments involved in neurotransmitter storage and release . Post-translational modifications and targeting signals direct the compound to these specific compartments, ensuring its effective participation in biochemical processes.
Propiedades
IUPAC Name |
(1S,2R)-2-(diethylamino)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFCQRKXGIHOAN-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@H](C)[C@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)


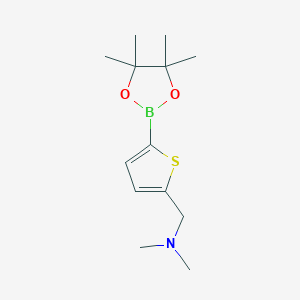
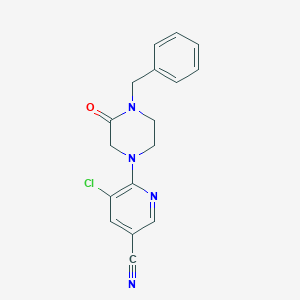
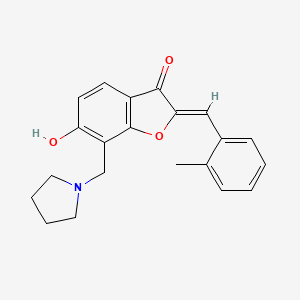
![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)
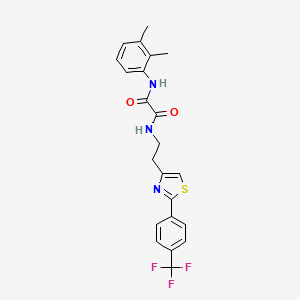

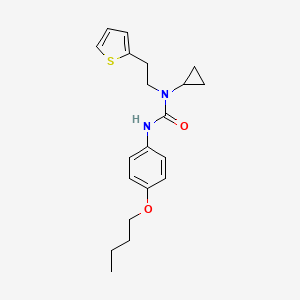
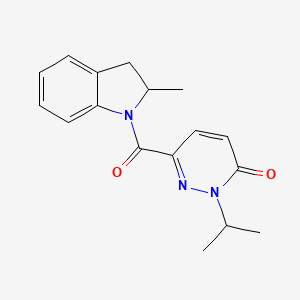
![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)
![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)
